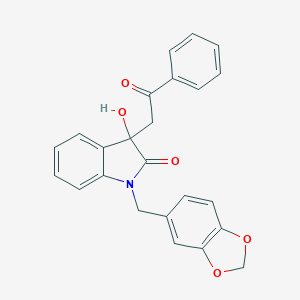
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including:
Pd-Catalyzed C-N Cross-Coupling: This method is used to introduce the benzo[1,3]dioxole group at the N1-position of the indole core.
Copper-Catalyzed Coupling: This step introduces the benzo[1,3]dioxole group followed by bromination using N-bromosuccinimide (NBS).
Analyse Chemischer Reaktionen
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It serves as a template for designing new molecules with potential biological activities, including apoptosis induction and cell cycle arrest.
Chemical Biology: The compound is used in studies exploring the structure-activity relationships of indole-based molecules.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves:
Microtubule Targeting: The compound interacts with tubulin, a protein that forms microtubules, leading to the suppression of tubulin polymerization or stabilization of microtubule structure.
Cell Cycle Arrest: It causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound induces apoptosis in cancer cells through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be compared with other indole-based compounds, such as:
1-Benzo[1,3]dioxol-5-ylmethyl-3-(3-trifluoromethyl-phenyl)-urea: This compound also features a benzo[1,3]dioxole moiety but differs in its urea group, which may lead to different biological activities.
Benzo[d][1,3]dioxol-5-ylmethanol: This compound is simpler in structure and is used as a preservative and antioxidant.
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactions and significant biological activities.
Eigenschaften
Molekularformel |
C24H19NO5 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C24H19NO5/c26-20(17-6-2-1-3-7-17)13-24(28)18-8-4-5-9-19(18)25(23(24)27)14-16-10-11-21-22(12-16)30-15-29-21/h1-12,28H,13-15H2 |
InChI-Schlüssel |
FGAKUVVKVYQUEI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















